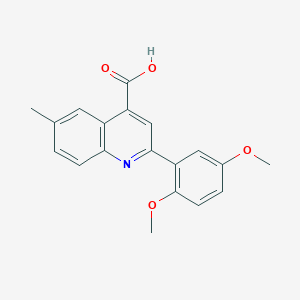

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 4-position. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the quinoline ring and the carboxylic acid group. The key steps include:

Formation of 2,5-Dimethoxyphenylacetic Acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

Cyclization to Form Quinoline Ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Copper-Catalyzed Cascade Reactions

The quinoline core participates in CuI-mediated domino reactions with ethyl acetoacetate, forming polysubstituted isoquinolones. Optimal conditions include Cs₂CO₃ as a base in dioxane at 80°C, yielding up to 84% . Substituent steric effects significantly influence reaction efficiency .

Carboxylic Acid Reactivity

The 4-carboxylic acid group undergoes standard transformations:

-

Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters.

-

Amidation : Couples with amines via EDCI/HOBt, producing bioactive amides.

-

Salt Formation : Neutralizes with bases (e.g., NaOH) to water-soluble carboxylates .

Quinoline Ring Modifications

-

Electrophilic Substitution : The methyl group at position 6 directs nitration or halogenation to position 5 or 7 .

-

Oxidation : Pyruvic acid-mediated reactions under hydrogen-transfer conditions yield dihydroquinoline intermediates .

Demethylation

The 2,5-dimethoxyphenyl group undergoes selective demethylation with BBr₃ in CH₂Cl₂, producing catechol derivatives. This modification enhances hydrogen-bonding capacity for biological targeting.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions at the phenyl ring proceed efficiently with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Comparative Reactivity in Analogous Systems

Quinoline-4-carboxylic acids with alternative substituents exhibit distinct reactivities:

The electron-donating methoxy groups in 2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid enhance ring stability against oxidative degradation compared to hydroxylated analogues .

Mechanistic Insights

DFT studies reveal that the carboxylic acid group activates the quinoline ring for nucleophilic attack at position 3, with a calculated activation energy of 28.6 kcal/mol . Copper-mediated reactions proceed via single-electron transfer (SET) mechanisms, forming radical intermediates detected by EPR spectroscopy .

科学研究应用

Medicinal Chemistry Applications

Histone Deacetylase Inhibition

One of the most notable applications of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is its function as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. The compound has been studied for its selective inhibition of HDAC3, demonstrating significant anticancer activity in vitro.

- Case Study Findings:

- A study synthesized several derivatives of this compound, including D28, which exhibited potent HDAC3 selectivity against other HDACs (HDAC1, 2, and 6) and showed promising antiproliferative effects on cancer cell lines such as K562 and U266 .

- The mechanism of action involves inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antiproliferative Activity

The compound has shown varying degrees of antiproliferative activity against different cancer cell lines. For instance:

- IC50 Values: D28 demonstrated an IC50 value of 2 µM against K562 cells, indicating effective growth inhibition .

- Cell Cycle Analysis: Flow cytometry results indicated that treatment with D28 increased the proportion of K562 cells in the G2/M phase significantly compared to controls .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathway Overview

- The synthesis often begins with the formation of quinoline derivatives followed by carboxylation to introduce the carboxylic acid group.

- Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Evaluation

The biological evaluation focuses on understanding the pharmacological properties of this compound:

Mechanistic Studies

- Apoptosis Induction: The compound has been shown to significantly increase apoptosis in treated cancer cells compared to controls. For example, at a concentration of 4 µM, D28 increased apoptotic rates from 1.14% (control) to 27.92% .

- P-glycoprotein Inhibition: Another area of study involves its potential as a P-glycoprotein inhibitor, which is critical for overcoming multidrug resistance in cancer therapy .

作用机制

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-(2,5-Dimethoxyphenyl)acetic acid: Shares the 2,5-dimethoxyphenyl group but lacks the quinoline ring.

6-Methylquinoline-4-carboxylic acid: Contains the quinoline ring and carboxylic acid group but lacks the 2,5-dimethoxyphenyl group.

Uniqueness

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of the 2,5-dimethoxyphenyl group and the quinoline ring, which imparts distinct chemical and biological properties

生物活性

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO4, with a molecular weight of approximately 323.34 g/mol. The compound features a quinoline core substituted with a dimethoxyphenyl group at the 2-position and a carboxylic acid functional group at the 4-position, which contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In studies evaluating various analogs, it was found that modifications in the structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with higher lipophilicity demonstrated increased antibacterial efficacy, suggesting that structural optimization can yield more potent antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown activity against multidrug-resistant ovarian carcinoma cells. In vitro studies using the MTT assay revealed that this compound inhibited cell proliferation effectively while exhibiting low toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate the activity of enzymes and receptors through binding interactions that affect various signaling pathways. For instance, preliminary studies suggest that it may inhibit multidrug resistance protein 2 (MRP2), which is crucial in mediating drug efflux in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study focusing on the anticancer properties of quinoline derivatives, this compound was tested against two human ovarian cancer cell lines: A2780 (drug-sensitive) and A2780/RCIS (MRP2-overexpressing). The compound exhibited significant cytotoxicity towards both cell lines, highlighting its potential as an effective therapeutic agent for treating resistant cancers. The study also included molecular docking simulations that provided insights into the binding interactions between the compound and MRP2 .

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-4-6-16-13(8-11)14(19(21)22)10-17(20-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNSXSYRRRCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。